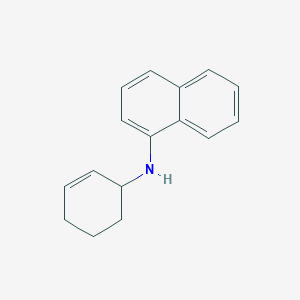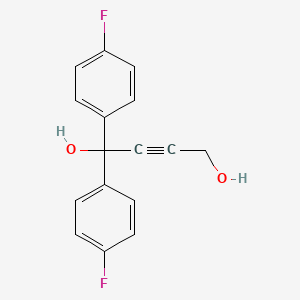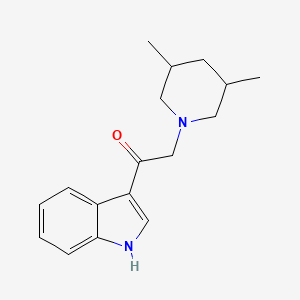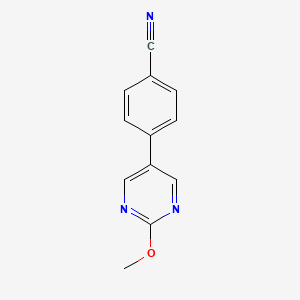![molecular formula C10H7N3O2S B14136635 N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide CAS No. 88735-92-6](/img/structure/B14136635.png)
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a dicyano group, and a methylsulfanyl group. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with appropriate reagents to introduce the dicyano and methylsulfanyl groups. One common method involves the use of malononitrile and methylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dicyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dicyano group can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide is unique due to its combination of a furan ring with dicyano and methylsulfanyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
88735-92-6 |
|---|---|
Molecular Formula |
C10H7N3O2S |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
N-(2,2-dicyano-1-methylsulfanylethenyl)furan-2-carboxamide |
InChI |
InChI=1S/C10H7N3O2S/c1-16-10(7(5-11)6-12)13-9(14)8-3-2-4-15-8/h2-4H,1H3,(H,13,14) |
InChI Key |
VIVJVVNDZLFPHW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)C#N)NC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)
![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
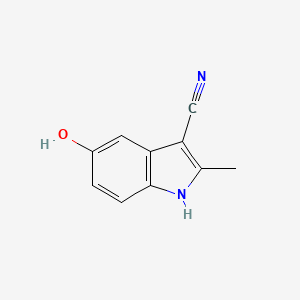
![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
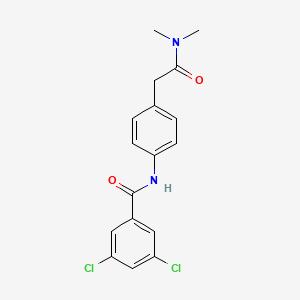
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
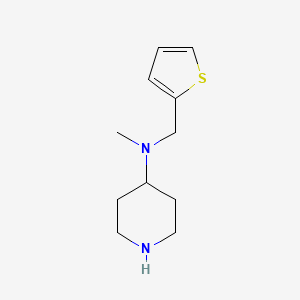
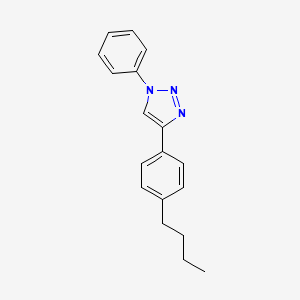
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
